molecular formula C10H17NO3 B1298749 4-(Cyclohexylamino)-4-oxobutanoic acid CAS No. 21451-32-1

4-(Cyclohexylamino)-4-oxobutanoic acid

Cat. No.: B1298749
CAS No.: 21451-32-1
M. Wt: 199.25 g/mol
InChI Key: QPFZDZLAUAIBLL-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-4-oxobutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives This compound is characterized by the presence of a cyclohexylamino group attached to the gamma carbon atom of a butanoic acid backbone

Scientific Research Applications

4-(Cyclohexylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions in the research and application of 4-(Cyclohexylamino)-4-oxobutanoic acid could involve the exploration of alternative components in the Ugi four-component reactions (Ugi-4CRs), particularly over the past ten years . The Suzuki–Miyaura (SM) coupling reaction also presents potential areas for future research .

Biochemical Analysis

Biochemical Properties

4-(Cyclohexylamino)-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects biochemical pathways. For instance, it has been shown to inhibit certain proteases, preventing the breakdown of specific proteins. Additionally, this compound can interact with DNA, influencing gene expression by either promoting or repressing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and energy production. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, it can influence the urea cycle by altering the activity of enzymes involved in the conversion of ammonia to urea .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially transported to mitochondria, where it can influence energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can impact its effectiveness in modulating biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with succinic anhydride. The reaction typically proceeds under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the carbonyl carbon of the succinic anhydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a similar cyclohexyl group but lacking the butanoic acid backbone.

    4-(Cyclohexylamino)-4-hydroxybutanoic acid: A derivative with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-(Cyclohexylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its gamma amino acid structure differentiates it from other amino acids and derivatives, providing unique properties for research and industrial applications.

Properties

IUPAC Name

4-(cyclohexylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZDZLAUAIBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352638
Record name N-Cyclohexyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21451-32-1
Record name N-Cyclohexyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic anhydride (2.59 g, 25.9 retool) was dissolved in pyridine (15 ml). Cyclohexylamine was added dropwise to the solution at 0°. Thereafter, the mixture was stirred at room temperature (20°-22°) for 6 h. The pyridine was removed under reduced pressure. The residue was poured into 10% aqueous citric acid. The resulting precipitate was collected, washed thoroughly with 10% aqueous citric acid and then water. The precipitate was dried under vacuum to give the title compound (3.81 g, 74%), mp 168°-170°. The structure of the product was confirmed by NMR.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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